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Compound of Interest

Compound Name:
6-Aminoazepan-2-one

hydrochloride

Cat. No.: B596014 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the spectroscopic data for 6-Aminoazepan-2-
one hydrochloride and its structural isomers and analogues. Due to the limited availability of

public spectroscopic data for 6-Aminoazepan-2-one hydrochloride, this document focuses on

a comparative discussion with readily available data for ε-Caprolactam and 3-Aminoazepan-2-

one. This comparison aims to offer a predictive overview of the expected spectroscopic

characteristics of 6-Aminoazepan-2-one hydrochloride.

Introduction to Compared Compounds
6-Aminoazepan-2-one hydrochloride is a derivative of caprolactam, a seven-membered

lactam. The position of the amino group on the azepane ring significantly influences the

spectroscopic properties of the molecule. For a comprehensive comparison, we will consider

the following compounds:

6-Aminoazepan-2-one hydrochloride (Target Compound): The primary subject of this

guide.

ε-Caprolactam (Analogue): The parent lactam without the amino substituent. Its well-

documented spectroscopic data provides a baseline.
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3-Aminoazepan-2-one (Isomer): An isomer of the target compound, where the amino group

is at the alpha position relative to the carbonyl group.

Physicochemical Properties Comparison
A summary of the key physicochemical properties of the compared compounds is presented

below.

Property
6-Aminoazepan-2-
one hydrochloride

ε-Caprolactam
3-Aminoazepan-2-
one

CAS Number 1292369-18-6[1][2] 105-60-2 671-42-1[3]

Molecular Formula C₆H₁₃ClN₂O[1] C₆H₁₁NO C₆H₁₂N₂O

Molecular Weight 164.63 g/mol [1] 113.16 g/mol 128.17 g/mol [3]

Structure

Spectroscopic Data Comparison
Detailed spectroscopic data for 6-Aminoazepan-2-one hydrochloride is not publicly available.

The following sections present available data for the comparative compounds and predictive

analysis for the target compound.

¹H NMR Spectroscopy
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Compound Solvent
Chemical Shifts (δ, ppm)
and Multiplicity

ε-Caprolactam Not Specified

1.50-1.80 (m, 6H, CH₂), 2.45

(t, 2H, COCH₂), 3.20 (t, 2H,

NCH₂), 7.40 (br s, 1H, NH)[4]

3-Aminoazepan-2-one Not Available Data not publicly available.

6-Aminoazepan-2-one

hydrochloride (Predicted)
D₂O

Expected signals would

include multiplets for the

methylene protons of the

azepane ring, a downfield

signal for the proton at the 6-

position adjacent to the amino

group, and a signal for the NH

proton of the lactam. The

hydrochloride salt form would

likely result in a downfield shift

of the proton alpha to the

amino group.

¹³C NMR Spectroscopy
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Compound Solvent Chemical Shifts (δ, ppm)

ε-Caprolactam Not Available
Data not publicly available in

searched results.

3-Aminoazepan-2-one Not Available Data not publicly available.

6-Aminoazepan-2-one

hydrochloride (Predicted)
D₂O

A signal for the carbonyl

carbon is expected around

170-180 ppm. Signals for the

five methylene carbons and

the one methine carbon of the

azepane ring are expected in

the aliphatic region. The

carbon bearing the amino

group would be shifted

downfield compared to the

other methylene carbons.

Infrared (IR) Spectroscopy
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Compound Sample Phase
Key Absorption Bands
(cm⁻¹)

ε-Caprolactam Vapor Phase

~3400 (N-H stretch), ~2930,

2860 (C-H stretch), ~1650

(C=O stretch, amide I), ~1550

(N-H bend, amide II)[5]

3-Aminoazepan-2-one Not Available Data not publicly available.

6-Aminoazepan-2-one

hydrochloride (Predicted)
Solid (KBr or ATR)

Expected to show

characteristic peaks for the N-

H stretching of the primary

amine and the secondary

amide, C-H stretching of the

methylene groups, a strong

C=O stretching of the lactam,

and N-H bending vibrations.

The hydrochloride salt may

show broad absorption in the

2400-3200 cm⁻¹ region due to

the ammonium salt.

Mass Spectrometry
Compound Ionization Method [M+H]⁺ (m/z)

ε-Caprolactam Not Specified 114.09

3-Aminoazepan-2-one Not Specified 129.11

6-Aminoazepan-2-one

hydrochloride
ESI 129.11 (for the free base)

Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in an NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired FID. Reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the

mixture to a fine powder and press it into a transparent disk using a hydraulic press.

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Instrument: A Fourier-Transform Infrared Spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.
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Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile/water.

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI).

Acquisition:

Infuse the sample solution directly into the ion source or inject it via an HPLC system.

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and analyze the

fragmentation pattern if MS/MS data is acquired.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a small molecule like 6-Aminoazepan-2-one hydrochloride.
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Sample Preparation

Spectroscopic Data Acquisition

Data Analysis & Structure Elucidation

Chemical Synthesis & Purification

Purity Assessment (e.g., HPLC, TLC)

NMR Spectroscopy (1H, 13C) FTIR Spectroscopy Mass Spectrometry

Structure Elucidation

Comparison with Known Compounds

Structure Confirmation

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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